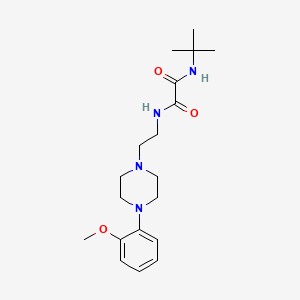

N-(2,6-二甲苯基)-9,10-二氧代-9,10-二氢蒽-2-磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(2,6-dimethylphenyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide, also known as DASA-58, is a small molecule compound that has shown promising results in various scientific research studies. It belongs to the class of sulfonamide compounds and has been studied for its potential use in treating various diseases.

科学研究应用

光氧化和聚合

- 光氧化聚合:在芳香腈作为敏化剂存在的情况下,双(3,5-二甲苯基)二硫化物的氧化光氧化导致聚(硫-2,6-二甲基-1,4-苯亚甲基)有效形成。此过程涉及少量 9,10-二氰蒽作为电子介质 (Yamamoto、Oyaizu 和 Tsuchida,1994)。

合成和聚合物化学

- 芳香聚醚合成:涉及 4,4' 双(2,6-二甲苯氧基-4-苯基)砜的 Friedel-Crafts 共聚导致含有 2,6(7)‐二羟基[1,3,5(6),7(8)‐四甲基蒽] 单元的芳香聚醚,展示了亲电取代在聚合物形成中的作用 (Percec 和 Tingerthal,1987)。

配合物形成和有机合成

- 配合酮和砜合成:对 η6-芳烃-η5-环戊二烯基铁阳离子和双阳离子的研究导致了配合酮或砜的合成,例如蒽醌、黄酮、硫代黄酮和二苯甲酮的双阳离子 (Lee、Chowdhury、Piórko 和 Sutherland,1986)。

亲电反应和受保护的氨基酸

- 受保护的 β-氨基酸合成:重氮甲基乙酸酯试剂加到源自蒽-9-磺酰胺的 N-磺酰亚胺,导致受保护的 β-氨基酸。这展示了 N-蒽-9-磺酰基团与传统的 N-磺酰保护基团相比容易还原裂解 (Robinson 和 Wyatt,1993)。

光化学反应和亲电取代

- 光化学电子转移反应:光激发氰蒽诱导的 1,1-二芳基乙烯的二聚化、亲核加成和氧化反应的研究突出了在有机合成中的多种反应性和潜在应用 (Mattes 和 Farid,1986)。

催化应用

- 黄嘌呤衍生物的合成:在 9-芳基-1,8-二氧代-八氢黄嘌呤衍生物的合成中使用 N-溴磺酰胺试剂,通过缩合反应,证明了在有机合成中的催化潜力 (Khazaei、Abbasi 和 Moosavi-Zare,2016)。

作用机制

Target of Action

The primary target of N-(2,6-dimethylphenyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide is the neuronal membrane . The compound acts on the sodium channels present in the neuronal membrane, which play a crucial role in the initiation and conduction of impulses .

Mode of Action

N-(2,6-dimethylphenyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide, also known as lidocaine, stabilizes the neuronal membrane by inhibiting the ionic fluxes required for the initiation and conduction of impulses . This results in a local anesthetic action, effectively numbing the area where the compound is applied .

Biochemical Pathways

The compound affects the biochemical pathway involving the transmission of nerve impulses. By blocking the sodium channels, it prevents the depolarization of the neuron, thereby inhibiting the propagation of the nerve impulse . This interruption in the nerve signal transmission leads to a loss of sensation in the local area, providing an anesthetic effect .

Pharmacokinetics

Lidocaine is well-absorbed from the gastrointestinal tract, but little intact drug appears in the circulation due to biotransformation in the liver . It is metabolized rapidly by the liver, and metabolites and unchanged drug are excreted by the kidneys . Biotransformation includes oxidative N-dealkylation, ring hydroxylation, cleavage of the amide linkage, and conjugation . Approximately 90% of lidocaine administered is excreted in the form of various metabolites, and less than 10% is excreted unchanged .

Result of Action

The result of the compound’s action is local anesthesia. By inhibiting the ionic fluxes required for the initiation and conduction of impulses, it prevents the sensation of pain in the area where it is applied . This makes it an effective local anesthetic for minor surgeries and dental procedures .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, which in turn can influence its absorption and distribution. Additionally, factors such as temperature and the presence of other substances can also affect the compound’s stability and action .

属性

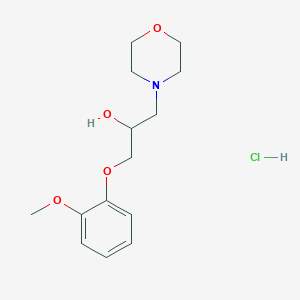

IUPAC Name |

N-(2,6-dimethylphenyl)-9,10-dioxoanthracene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17NO4S/c1-13-6-5-7-14(2)20(13)23-28(26,27)15-10-11-18-19(12-15)22(25)17-9-4-3-8-16(17)21(18)24/h3-12,23H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMFFQMZACQSCLH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NS(=O)(=O)C2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-benzyl-4-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2890940.png)

![(Z)-methyl 2-(2-((4-methylbenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2890942.png)

![N-(2-chlorophenyl)-2-[4,6-dioxo-5-(2-phenylethyl)-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]acetamide](/img/structure/B2890948.png)

![1-[(2E)-3-phenylprop-2-enoyl]-4-{[4-(piperidin-1-ylcarbonyl)phenoxy]methyl}piperidine](/img/structure/B2890953.png)

![2-(((1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperidin-4-yl)methyl)thio)pyridine](/img/structure/B2890955.png)

![tert-butyl N-[2-(piperidin-3-yl)oxan-4-yl]carbamate](/img/structure/B2890959.png)